Boc-Phe-Tyr-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

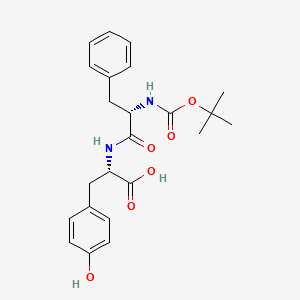

Boc-Phe-Tyr-OH is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its intricate structure, which includes a hydroxyphenyl group, a phenylpropanoyl group, and a tert-butoxycarbonyl group. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, pharmacology, and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Tyr-OH typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Protection of the Hydroxy Group: The hydroxy group of the starting material is protected using a suitable protecting group, such as tert-butyl dimethylsilyl (TBDMS) chloride, to prevent unwanted reactions.

Formation of the Amide Bond: The protected hydroxy compound is then reacted with an appropriate amine to form an amide bond. This step often requires coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting group is removed under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

Boc-Phe-Tyr-OH undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: SOCl2, PBr3, NaH

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a ketone, while reduction with LiAlH4 can produce an alcohol.

科学研究应用

Synthesis and Photochemical Reactivity

Boc-Phe-Tyr-OH is synthesized using standard peptide coupling methods. A notable approach involves the activation of Boc-Phe-OH with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the dipeptide. This method has shown moderate yields, around 57% for the desired product .

Photochemical Properties

The photochemical properties of this compound have been investigated, revealing its ability to form quinone methides (QMs) upon irradiation. The study demonstrated that when irradiated in a nucleophilic solvent like methanol, the dipeptide can undergo photomethanolysis, leading to the formation of reactive intermediates that can be trapped by nucleophiles . This property is particularly useful for developing photoreactive drug delivery systems.

Applications in Nanomedicine

This compound plays a crucial role in the self-assembly of peptides into nanostructures, which are essential for various biomedical applications. The Phe-Phe motif, which includes phenylalanine residues, has been extensively studied for its ability to drive self-assembly into nanostructures such as hydrogels and nanotubes . These nanostructures have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.

Case Studies

- Nanostructure Formation : Research has demonstrated that this compound can form stable nanovesicles under physiological conditions. These vesicles are capable of encapsulating drugs and releasing them in a controlled manner, making them suitable for targeted drug delivery applications .

- Biomaterials Development : The self-assembled structures derived from this compound have been utilized to create biomaterials with enhanced mechanical properties. These materials can be used in tissue engineering and regenerative medicine .

- Photodynamic Therapy : The photochemical reactivity of this compound allows it to be used in photodynamic therapy (PDT), where light-activated compounds induce cytotoxic effects on targeted cells. The ability to form QMs can enhance the effectiveness of PDT by generating reactive oxygen species upon light activation .

Summary Table of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Synthesis | Peptide coupling via NHS and EDC activation | Moderate yield (~57%) for this compound synthesis |

| Photochemical Reactivity | Formation of quinone methides upon irradiation | Potential for drug delivery systems through photomethanolysis |

| Nanomedicine | Self-assembly into nanostructures | Formation of stable nanovesicles for drug encapsulation |

| Biomaterials | Development of peptide-based materials | Enhanced mechanical properties for tissue engineering |

| Photodynamic Therapy | Utilization of photoreactivity for targeted cancer treatment | Generation of reactive oxygen species upon light activation |

作用机制

The mechanism of action of Boc-Phe-Tyr-OH involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the amide and carbamate groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

相似化合物的比较

Similar Compounds

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid: This compound lacks the tert-butoxycarbonyl group, which may affect its reactivity and biological activity.

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid: This compound has an additional hydroxyphenyl group, which can influence its chemical and biological properties.

Uniqueness

The presence of the tert-butoxycarbonyl group in Boc-Phe-Tyr-OH imparts unique steric and electronic effects, making it distinct from similar compounds. These effects can enhance its stability, reactivity, and specificity in various applications.

生物活性

Boc-Phe-Tyr-OH, or tert-butoxycarbonyl-phenylalanine-tyrosine, is a compound of significant interest in biochemical research due to its potential applications in drug development and as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the phenylalanine residue. This modification enhances the compound's stability and reactivity, making it suitable for various biological applications.

Target Interactions

The primary biological targets of this compound are transporter-related nutrient sensors known as transceptors. These proteins play crucial roles in mediating nutrient signaling pathways, which are vital for cellular metabolism and homeostasis.

Mode of Action

This compound interacts with transceptors to activate specific signaling pathways that influence cellular responses to nutrients. This interaction can modulate various biochemical pathways, including those involved in cell growth and differentiation.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its incorporation into peptide structures. Its absorption, distribution, metabolism, and excretion (ADME) characteristics can vary significantly depending on the peptide context in which it is used.

Research Applications

This compound serves as a valuable tool in biological research for several reasons:

- Biochemical Probing : It aids in elucidating complex biological pathways by interacting with specific enzymes and receptors.

- Peptide Synthesis : The compound is commonly used as a building block in peptide synthesis, facilitating the development of more complex molecules .

- Therapeutic Potential : Its ability to modulate biological pathways positions it as a candidate for drug development targeting various diseases.

Study 1: Peptide Coupling Efficiency

A study investigated the efficiency of peptide coupling involving this compound. High-throughput experiments demonstrated that under optimized conditions, the compound achieved a total yield of 93% with 81% selectivity for specific arylated peptides. This highlights its potential utility in synthesizing complex peptide structures .

Study 2: Metabolic Stability

Research focusing on metabolic stability indicated that modifications to this compound could enhance its half-life in biological systems. For instance, introducing cyclic structures improved stability while maintaining biological activity, suggesting avenues for developing long-lasting therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Boc-Phe-Tyr | Tert-butoxycarbonyl group enhances stability | Modulates nutrient signaling via transceptors |

| Phe-Tyr | Phe-Tyr | Lacks protective group | Less stable, limited application in peptide synthesis |

| Boc-Leu-Gly-Tyr | Boc-Leu-Gly-Tyr | Different amino acid composition | Investigated for pain control applications |

The presence of the tert-butoxycarbonyl group in this compound provides unique steric and electronic effects compared to similar compounds, enhancing its stability and specificity in biological applications.

属性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRXGPIISDLXFD-OALUTQOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。